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Compound of Interest
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Cat. No.: B15586415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR)

pathway, playing a crucial role in the repair of single-strand breaks (SSBs). Its inhibition has

emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring

defects in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical

guide provides an in-depth overview of the chemical structure, physicochemical properties, and

mechanism of action of Olaparib (formerly known as AZD-2281, KU-0059436), a first-in-class,

potent, and orally bioavailable PARP1/2 inhibitor. Detailed experimental protocols for key

biological assays are provided, along with a summary of its pharmacokinetic profile and clinical

efficacy. This document is intended to serve as a comprehensive resource for researchers,

scientists, and drug development professionals working in the field of targeted cancer therapy.

Chemical Structure and Physicochemical Properties
Olaparib is a small molecule inhibitor belonging to the phthalazinone class of compounds.

Chemical Name: 4-[(3-[(4-cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-

fluorophenyl]methyl(2H)phthalazin-1-one[1]

Table 1: Physicochemical Properties of Olaparib
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Property Value Reference

Molecular Formula C₂₄H₂₃FN₄O₃ [1]

Molecular Weight 434.471 g/mol [1]

CAS Number 763113-22-0 [1]

Appearance
White to pale yellow crystalline

powder
[2]

Solubility

Very slightly soluble in

aqueous solutions (0.10–0.13

mg/mL at 37°C), slightly

soluble in ethanol (5.5 mg/mL

at 37°C)

[2]

pKa 12.07 [2]

Hydrogen Bond Acceptors 6 [3]

Hydrogen Bond Donors 1 [3]

Rotatable Bonds 6 [3]

Topological Polar Surface Area 86.37 Å² [3]

Mechanism of Action
Olaparib's primary mechanism of action involves the competitive inhibition of PARP enzymes,

particularly PARP1 and PARP2, at the NAD+ binding site. This inhibition has a dual effect on

cancer cells:

Catalytic Inhibition: Olaparib prevents the synthesis of poly(ADP-ribose) (PAR) chains by

PARP enzymes. PARylation is a critical step in the recruitment of DNA repair machinery to

sites of single-strand breaks (SSBs). Inhibition of this process leads to the accumulation of

unrepaired SSBs.[4]

PARP Trapping: Beyond catalytic inhibition, Olaparib traps PARP1 and PARP2 on DNA at the

site of damage. The PARP-DNA complex is more cytotoxic than the unrepaired SSB itself.
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When a replication fork encounters this trapped complex, it can lead to replication fork

collapse and the formation of a double-strand break (DSB).[5]

In normal, healthy cells, these DSBs can be efficiently repaired by the homologous

recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes,

such as BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic

instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality,

where the simultaneous loss of two DNA repair pathways is lethal to the cell, while the loss of

either one alone is not.[4][6]
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Mechanism of Action of Olaparib
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General Synthetic Workflow for Olaparib

Synthesis of Phthalazinone Core

Synthesis of Piperazine Moiety

Coupling and Final Product Formation

2-Formylbenzoic Acid Derivative

Phthalazinone Intermediate

Reaction with Hydrazine

Key Benzoic Acid Intermediate

Coupling Reaction (e.g., Negishi)

Piperazine

N-(cyclopropylcarbonyl)piperazine

Acylation with Cyclopropanecarbonyl Chloride

Olaparib

Amide Coupling
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PARP1 Enzymatic Assay Workflow

Prepare Reagents

Add PARP1 enzyme, activated DNA, and test compound (e.g., Olaparib) to a 96-well plate

Initiate reaction by adding β-NAD+

Incubate at room temperature

Add nicotinamidase and developer reagent

Incubate to allow color/fluorescence development

Measure fluorescence (e.g., Ex/Em = 485/528 nm)
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PARP Trapping Assay Workflow

Treat cells with test compound (e.g., Olaparib) and a DNA damaging agent (e.g., MMS)

Lyse cells and separate into soluble nuclear and chromatin-bound fractions

Perform Western blotting on the chromatin-bound fraction

Probe with antibodies against PARP1 and a loading control (e.g., Histone H3)

Quantify the amount of chromatin-bound PARP1

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://file.medchemexpress.com/batch_PDF/HY-10162/Olaparib-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7713608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7713608/
https://bpsbioscience.com/media/wysiwyg/PARPs/82293.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7444797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7444797/
https://www.benchchem.com/product/b15586415#the-chemical-structure-and-properties-of-parp1-in-20
https://www.benchchem.com/product/b15586415#the-chemical-structure-and-properties-of-parp1-in-20
https://www.benchchem.com/product/b15586415#the-chemical-structure-and-properties-of-parp1-in-20
https://www.benchchem.com/product/b15586415#the-chemical-structure-and-properties-of-parp1-in-20
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15586415?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

